molecular formula C14H23N5O3 B4056655 2-{methyl[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]amino}ethanol

2-{methyl[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]amino}ethanol

Cat. No.: B4056655
M. Wt: 309.36 g/mol
InChI Key: WVHQMNYCYZPCMQ-UHFFFAOYSA-N
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Description

2-{methyl[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]amino}ethanol is a useful research compound. Its molecular formula is C14H23N5O3 and its molecular weight is 309.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.18008961 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical Materials

A study by Draguta et al. (2013) explored the co-crystallization of 4-nitrophenol with aminopyridines and 2,4-diaminopyrimidine, utilizing ethanol as a solvent. This research aimed at developing new acentric materials for potential applications in nonlinear optics. The study found that some of the compounds demonstrated significant hyperpolarizability, indicating their potential as nonlinear optical materials. This suggests that structurally similar compounds, including the one , may exhibit properties valuable for optical applications (Draguta et al., 2013).

Organic Synthesis and Self-Assembly

Bararjanian et al. (2010) reported on the one-pot synthesis of 2-aminopyrimidinones via a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate, leading to the self-assembly of the resulting compounds. This study showcases the compound's utility in facilitating complex organic syntheses and contributing to the understanding of molecular self-assembly mechanisms (Bararjanian et al., 2010).

Synthesis of Heterocyclic Compounds

The work by Ramezanpour et al. (2008) developed an efficient protocol for synthesizing various spiro-2-amino pyrimidinones, highlighting the use of amino alcohols in the construction of complex heterocyclic structures. This research points to the versatility of compounds like "2-{methyl[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]amino}ethanol" in synthesizing novel heterocyclic compounds with potential applications in diverse areas of chemistry (Ramezanpour et al., 2008).

Chemical Reactions and Molecular Interactions

A study by Dega‐Szafran et al. (2017) focused on a novel three-component complex formed by 2-(1-piperidine)ethanol, p-hydroxybenzoic acid, and water, revealing insights into hydrogen-bonded interactions and the role of water as a bridge between molecules. This research underscores the importance of understanding the chemical behavior and interactions of compounds in mixed systems, which can be pivotal in designing novel chemical entities and reaction pathways (Dega‐Szafran et al., 2017).

Properties

IUPAC Name

2-[methyl-[6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-10-4-6-18(7-5-10)14-15-11(2)12(19(21)22)13(16-14)17(3)8-9-20/h10,20H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQMNYCYZPCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(C(=N2)N(C)CCO)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.